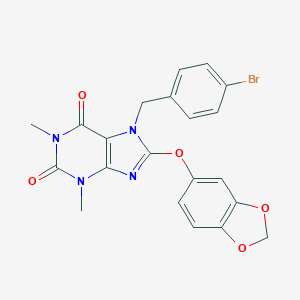
8-(1,3-benzodioxol-5-yloxy)-7-(4-bromobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(1,3-benzodioxol-5-yloxy)-7-(4-bromobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, also known as AG-014699, is a potent inhibitor of the enzyme poly (ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a critical role in DNA repair, and its inhibition has been shown to increase the sensitivity of cancer cells to chemotherapy and radiation therapy.
作用機序
8-(1,3-benzodioxol-5-yloxy)-7-(4-bromobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione functions as a PARP inhibitor, which prevents the repair of DNA damage in cancer cells. This leads to the accumulation of DNA damage and ultimately results in cell death. PARP inhibitors have been shown to be particularly effective in cancer cells that have defects in DNA repair pathways, such as those with mutations in the BRCA genes.
Biochemical and Physiological Effects:
8-(1,3-benzodioxol-5-yloxy)-7-(4-bromobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been shown to induce DNA damage and cell death in cancer cells, while having minimal effects on normal cells. It has also been shown to enhance the effectiveness of chemotherapy and radiation therapy, potentially allowing for lower doses of these treatments to be used.
実験室実験の利点と制限
8-(1,3-benzodioxol-5-yloxy)-7-(4-bromobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several advantages for lab experiments, including its high potency and selectivity for PARP inhibition. However, it also has limitations, such as its relatively short half-life and potential for off-target effects.
将来の方向性
There are several future directions for the study of 8-(1,3-benzodioxol-5-yloxy)-7-(4-bromobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. One potential area of research is the development of more potent and selective PARP inhibitors. Additionally, further investigation is needed to determine the optimal dosing and scheduling of 8-(1,3-benzodioxol-5-yloxy)-7-(4-bromobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione in combination with chemotherapy and radiation therapy. Finally, the potential use of 8-(1,3-benzodioxol-5-yloxy)-7-(4-bromobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione as a single-agent therapy for cancer treatment should be explored.
合成法
The synthesis of 8-(1,3-benzodioxol-5-yloxy)-7-(4-bromobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves several steps, including the bromination of 4-bromobenzyl alcohol, the formation of a benzodioxole ring, and the coupling of the resulting intermediate with 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. The final product is obtained through purification and isolation steps.
科学的研究の応用
8-(1,3-benzodioxol-5-yloxy)-7-(4-bromobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been extensively studied for its potential as a cancer treatment. Several clinical trials have been conducted to evaluate its efficacy in combination with chemotherapy and radiation therapy. It has been shown to be effective in treating various types of cancer, including ovarian, breast, and lung cancer. Additionally, 8-(1,3-benzodioxol-5-yloxy)-7-(4-bromobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been investigated for its potential as a radiosensitizer, which can enhance the effectiveness of radiation therapy.
特性
分子式 |
C21H17BrN4O5 |
|---|---|
分子量 |
485.3 g/mol |
IUPAC名 |
8-(1,3-benzodioxol-5-yloxy)-7-[(4-bromophenyl)methyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C21H17BrN4O5/c1-24-18-17(19(27)25(2)21(24)28)26(10-12-3-5-13(22)6-4-12)20(23-18)31-14-7-8-15-16(9-14)30-11-29-15/h3-9H,10-11H2,1-2H3 |
InChIキー |
YYFNAUMKSAMZPX-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)OC3=CC4=C(C=C3)OCO4)CC5=CC=C(C=C5)Br |
正規SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)OC3=CC4=C(C=C3)OCO4)CC5=CC=C(C=C5)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[4-(dimethylamino)phenyl]-N-(2-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B295336.png)




![N-(3-chlorophenyl)-2-[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B295362.png)
![N-(3-chlorophenyl)-2-[(6-ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B295364.png)
![2-{[3-(4-chlorophenyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B295365.png)
![N-(2-chlorophenyl)-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B295366.png)
![N-(4-chlorophenyl)-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B295367.png)
![2-{[3-(4-chlorophenyl)-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B295369.png)
![6-methyl-4-{2-[4-(methylsulfanyl)phenyl]vinyl}-2-oxo-2H-chromene-3-carbonitrile](/img/structure/B295378.png)